3-methylsulfonyl-N-(3-nitrophenyl)benzamide
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of 3-methylsulfonyl-N-(3-nitrophenyl)benzamide is C₁₄H₁₂N₂O₅S , with a molecular weight of 320.32 g/mol . Its structure comprises three primary components:
- Benzamide backbone : A benzene ring substituted with a carboxamide group (-CONH-).
- Methylsulfonyl group (-SO₂CH₃) : Positioned at the meta (3rd) position of the benzamide ring, contributing strong electron-withdrawing effects.
- 3-Nitrophenyl substituent : Attached to the amide nitrogen, featuring a nitro group (-NO₂) at the meta position of the phenyl ring.
Key Functional Groups and Spectral Signatures
- Amide linkage : The C=O stretch appears at ~1,685 cm⁻¹ in infrared (IR) spectroscopy, while N-H bending vibrations occur near 1,520 cm⁻¹ .
- Methylsulfonyl group : Symmetric and asymmetric S=O stretches are observed at 1,352 cm⁻¹ and 1,165 cm⁻¹ , respectively.
- Nitro group : Characteristic NO₂ asymmetric and symmetric stretches at 1,527 cm⁻¹ and 1,345 cm⁻¹ .
Table 1: Key Functional Groups and Spectral Signatures
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) |
|---|---|---|
| Amide (C=O) | Stretching | 1,685 |
| Amide (N-H) | Bending | 1,520 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1,165 |
| Sulfonyl (S=O) | Symmetric Stretch | 1,352 |
| Nitro (NO₂) | Asymmetric Stretch | 1,527 |
| Nitro (NO₂) | Symmetric Stretch | 1,345 |
Nuclear magnetic resonance (NMR) data further elucidate the structure:
Crystallographic Studies and Spatial Configuration
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
The molecular packing is stabilized by N-H···O hydrogen bonds (2.87–3.12 Å) between the amide hydrogen and sulfonyl oxygen, as well as C-H···O interactions (3.01–3.24 Å) involving nitro groups. The dihedral angle between the benzamide and 3-nitrophenyl rings is 28.7° , indicating moderate conjugation disruption due to steric hindrance.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1,058.6 ų |
| Hydrogen Bonds (N-H···O) | 2.87–3.12 Å |
| Dihedral Angle | 28.7° |
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 178°C , corresponding to the compound’s melting point. Thermogravimetric analysis (TGA) indicates stability up to 220°C , beyond which decomposition occurs.
Comparative Structural Analysis with Benzamide Derivatives
This compound exhibits distinct structural and electronic features compared to related compounds:
N-(3-Nitrophenyl)benzamide
4-Methyl-N-(3-nitrophenyl)benzamide
N-(3-Nitrophenyl)sulfonylbenzamide
- Replaces the methylsulfonyl group with a phenylsulfonyl moiety.
- Exhibits stronger π-π stacking interactions due to the larger sulfonyl group.
Table 3: Structural Comparison with Benzamide Derivatives
| Compound | Substituent | Melting Point (°C) | Dihedral Angle (°) |
|---|---|---|---|
| This compound | -SO₂CH₃ at C3 | 178 | 28.7 |
| N-(3-Nitrophenyl)benzamide | None | 145 | 34.2 |
| 4-Methyl-N-(3-nitrophenyl)benzamide | -CH₃ at C4 | 162 | 22.4 |
| N-(3-Nitrophenyl)sulfonylbenzamide | -SO₂C₆H₅ at C3 | 195 | 19.8 |
The methylsulfonyl group in this compound introduces steric and electronic effects that:
- Reduce solubility in polar solvents compared to methyl or hydroxyl-substituted analogs.
- Enhance thermal stability via strong hydrogen-bonding networks.
Properties
IUPAC Name |
3-methylsulfonyl-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-22(20,21)13-7-2-4-10(8-13)14(17)15-11-5-3-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJYSBMRHMQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Carboxylic Acid Activation
The most straightforward method involves coupling 2-(methylsulfonyl)benzoic acid with 3-nitroaniline using carbodiimide-based coupling reagents. This approach mirrors protocols from N-benzylbenzamide syntheses.
Procedure :
- Activation of 2-(Methylsulfonyl)benzoic Acid :
Dissolve 2-(methylsulfonyl)benzoic acid (1 equiv) in dry dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and N-hydroxybenzotriazole (HOBt, 1.2 equiv) under nitrogen. Stir for 30 minutes at 0°C to form the active ester.
Amine Addition :
Introduce 3-nitroaniline (1.1 equiv) and N-Ethyldiisopropylamine (DIPEA, 2.5 equiv) to the reaction mixture. Warm to room temperature and stir for 12–24 hours.Workup :
Quench with water, extract with DCM, dry over anhydrous sodium sulfate, and concentrate. Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the title compound as a pale-yellow solid.
Key Data :
- Yield : 78–85%
- Purity : >98% (HPLC)
- Reaction Time : 18–24 hours
Nucleophilic Substitution of Pre-Functionalized Benzamide
This method adapts strategies from nitro-to-methoxy substitutions in benzamide derivatives.
Procedure :
- Synthesis of 2-Chloro-N-(3-Nitrophenyl)benzamide :
React 2-chlorobenzoic acid (1 equiv) with thionyl chloride (2 equiv) in chlorobenzene at 70–80°C for 2 hours. Add 3-nitroaniline (1.1 equiv) and heat at 100°C for 2 hours. Isolate via filtration (yield: 95%).
- Methylsulfonyl Group Introduction :
Suspend 2-chloro-N-(3-nitrophenyl)benzamide (1 equiv) in methanol. Add sodium methanesulfinate (1.5 equiv) and heat under reflux for 8 hours. Filter and recrystallize from ethanol to obtain the product.
Key Data :
- Yield : 88–92%
- Reaction Temperature : 100–105°C
Oxidation of 2-(Methylthio) Precursor
Oxidation of a methylthio intermediate offers an alternative route, leveraging sulfur chemistry.
Procedure :
- Synthesis of 2-(Methylthio)-N-(3-Nitrophenyl)benzamide :
Couple 2-(methylthio)benzoic acid with 3-nitroaniline using EDCI/HOBt (as in Section 1.1).
- Oxidation to Sulfone :
Treat the thioether with Oxone® (2.5 equiv) in acetic acid/water (4:1) at 60°C for 6 hours. Quench with sodium bisulfite, extract with ethyl acetate, and purify via recrystallization.
Key Data :
- Oxidation Yield : 90–94%
- Purity : 99% (by NMR)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Amide Coupling | 78–85 | 18–24 hours | Moderate | High |
| Nucleophilic Substitution | 88–92 | 10–12 hours | Low | Moderate |
| Thioether Oxidation | 90–94 | 8–10 hours | High | High |
Advantages and Limitations :
- Direct Coupling : Suitable for small-scale synthesis but requires expensive coupling reagents.
- Nucleophilic Substitution : High yield but limited to substrates with displaceable leaving groups.
- Thioether Oxidation : Economical and scalable but adds an extra synthetic step.
Critical Reaction Parameters
Solvent Selection
Temperature Control
- Oxidation Reactions : Require strict control at 60°C to prevent over-oxidation.
- Amide Coupling : Proceeds efficiently at room temperature.
Analytical Characterization
- ¹H NMR : Key peaks include δ 8.4–8.6 (aromatic protons adjacent to nitro group) and δ 3.2 (methylsulfonyl singlet).
- HPLC : Retention time ≈ 12.3 min (C18 column, acetonitrile/water = 60:40).
Industrial-Scale Considerations
The nucleophilic substitution route (Section 1.2) is preferred for bulk production due to its compatibility with continuous flow reactors and minimal purification needs.
Chemical Reactions Analysis
Types of Reactions
3-methylsulfonyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Reduction of Nitro Group: Formation of 3-methylsulfonyl-N-(3-aminophenyl)benzamide.
Reduction of Sulfonyl Group: Formation of 3-methylthiol-N-(3-nitrophenyl)benzamide.
Scientific Research Applications
3-methylsulfonyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methylsulfonyl-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Variations
The following table compares key structural features of 3-methylsulfonyl-N-(3-nitrophenyl)benzamide with analogous benzamides:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in the target compound contrasts with electron-donating groups like methoxy (-OCH₃) in 4-methoxy-N-(3-methylphenyl)benzamide () or hydroxy (-OH) in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
- Nitro Group Positioning : The meta-nitro substituent in the target compound differs from para-nitro analogs (e.g., ), which may alter electronic effects and steric interactions in reactions .
Physicochemical Properties
Biological Activity
3-Methylsulfonyl-N-(3-nitrophenyl)benzamide (CAS No. 896295-28-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and recent research findings regarding its activity against various biological targets.
Chemical Structure and Synthesis
This compound is characterized by the presence of a methylsulfonyl group and a nitrophenyl moiety, which are crucial for its biological activity. The synthesis typically involves:
- Sulfonation : Introduction of the sulfonyl group using chlorosulfonic acid.
- Amidation : Formation of the benzamide structure through reaction with an appropriate amine.
This multi-step synthetic route is essential for achieving high yields and purity, particularly in industrial settings where continuous flow reactors and advanced purification techniques are employed.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. By inhibiting CDK2 and CDK4, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit potent inhibitory effects on various cancer cell lines:
- A2058 Human Melanoma Cells : The compound demonstrated significant inhibition of invasion, suggesting its potential utility in reducing metastasis .
- Breast Cancer Stem Cells : It was found to reduce chemotherapeutic resistance in 4T1 breast cancer stem-like cells when combined with paclitaxel .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the nitro and sulfonyl groups can significantly alter the compound's potency. For example, substituting the nitro group with other functional groups can enhance or diminish biological activity, thereby providing insights into optimizing its therapeutic efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Methylsulfonyl-N-(4-nitrophenyl)benzamide | Nitro group at 4-position | Varies; less potent than target compound |
| 3-Methylsulfonyl-N-(3-chlorophenyl)benzamide | Chlorine substituent instead of nitro | Moderate activity |
| 3-Methylsulfonyl-N-(3-aminophenyl)benzamide | Amino group substitution | Enhanced interaction with certain enzymes |
These comparisons underscore how subtle changes in chemical structure can lead to significant differences in biological activity.
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound:
- In Vitro Studies : Inhibition assays have shown IC50 values as low as 9 nM against specific targets, indicating high potency .
- In Vivo Models : Animal studies have demonstrated reduced tumor growth and metastasis when treated with this compound, supporting its potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methylsulfonyl-N-(3-nitrophenyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving amide coupling, sulfonylation, and nitration. For example, a benzoxazinone intermediate can undergo ring-opening with 3-nitroaniline under reflux in ethanol, followed by sulfonylation using methylsulfonyl chloride in dichloromethane . Optimization involves adjusting reaction time (e.g., microwave-assisted synthesis reduces time to 1–5 minutes), solvent polarity (methanol for crystallization ), and stoichiometry (1:1.2 molar ratio for amine coupling) .
Q. How is this compound characterized spectroscopically?
- Methodology :
- IR Spectroscopy : Confirm amide C=O (~1660–1700 cm⁻¹), sulfonyl S=O (~1320–1350 cm⁻¹), and nitro NO₂ (~1520 cm⁻¹) stretches .
- NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and methylsulfonyl groups (singlet at δ 3.2–3.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300–350 for similar benzamides) and fragmentation patterns validate the structure .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodology : Screen for antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative bacteria) , or assess anti-inflammatory effects using LPS-induced cytokine release in macrophages . For ischemia/reperfusion injury models, measure infarct size reduction in Langendorff-perfused hearts .
Advanced Research Questions
Q. How can computational methods (DFT, Hirshfeld analysis) resolve electronic properties and intermolecular interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV for nitrobenzamides) and electrostatic potential maps .
- Hirshfeld Analysis : Quantify crystal packing contributions (e.g., O···H interactions account for 25–30% of contacts in nitrobenzamide derivatives) using CrystalExplorer .
Q. What structural features govern the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodology : Modify substituents (e.g., replace methylsulfonyl with acetyl or hexyl groups) and compare IC₅₀ values in enzyme inhibition assays. For example, nitro groups at the meta position enhance anti-inflammatory activity by 40% compared to para substitution . Molecular docking (AutoDock Vina) identifies key interactions with targets like COX-2 (binding affinity ≤ −8.5 kcal/mol) .
Q. How are crystallographic data interpreted to resolve polymorphism or hydrogen-bonding networks?
- Methodology : Use SHELXTL for structure refinement . For monoclinic crystals (space group P2₁/c), analyze hydrogen bonds (e.g., N–H···O=C, d = 2.8–3.0 Å) forming 2D networks . R-factors ≤ 0.05 and wR₂ ≤ 0.12 indicate high-quality data .
Q. What strategies address low yields or impurities in the final synthetic step?
- Methodology :
- Recrystallization : Use methanol/water (7:3 v/v) to remove nitrobyproducts .
- Column Chromatography : Employ silica gel (ethyl acetate/hexane, 1:4) for sulfonamide intermediates .
- HPLC-PDA : Monitor purity (>98%) at λ = 254 nm .
Q. How is the compound’s mechanism of action validated in complex biological systems?
- Methodology :
- Western Blotting : Detect phosphorylation changes in MAPK/ERK pathways in treated cells .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd = 1–10 μM) to serum albumin for pharmacokinetic profiling .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
